1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile

Vue d'ensemble

Description

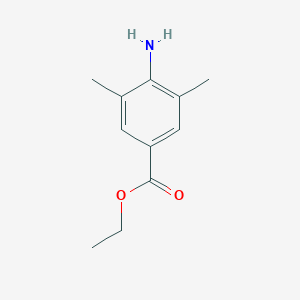

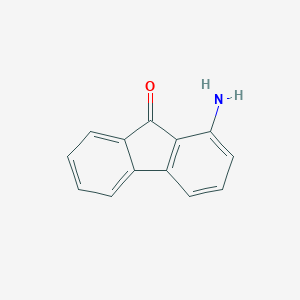

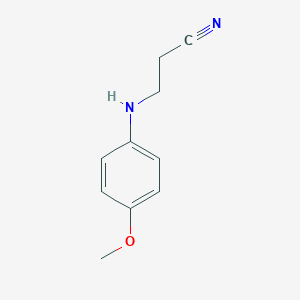

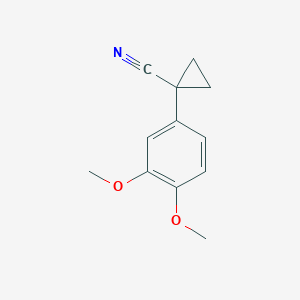

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile is a chemical compound with the empirical formula C12H13NO2 . Its molecular weight is 203.24 .

Molecular Structure Analysis

The SMILES string of this compound is N#CC1(C2=CC(OC)=C(OC)C=C2)CC1 . The InChI is 1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 203.24 .Applications De Recherche Scientifique

Crystal Structure Analysis

- The compound contributes to understanding the crystal structures of certain co-crystals, where its substituents like amino, cyano, and dimethoxyphenyl are overlapped, aiding in analyzing molecular interactions and structural features (Asiri et al., 2011).

Chemical Synthesis

- It serves as a precursor or intermediate in various synthetic pathways. For instance, it has been used in the synthesis of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane via a free-radical process (Bansal et al., 1983).

- Another application includes the synthesis of cyclopropyl-containing compounds that exhibit inhibitory effects on carbonic anhydrase isoenzymes, indicating potential pharmacological relevance (Artunç et al., 2016).

Material Science

- It has been involved in the first X-ray determination of cyclopropane structure in methanofullerenes, providing valuable insights into fullerene chemistry (Osterodt et al., 1994).

Organic Electronics

- Derivatives of 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile have been explored for potential applications in organic electronics, especially in the synthesis of novel polycyano-containing organic ligands (Karpov et al., 2016).

Safety and Hazards

Mécanisme D'action

- Electronic changes allow reactant molecules to form and break bonds, ultimately relaxing the system to a local energy minimum (the product, P) .

- The overall mechanism involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

Mode of Action

Analyse Biochimique

Biochemical Properties

1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its cyclopropane ring and dimethoxyphenyl group, which can form non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, potentially leading to changes in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways may involve the modulation of receptor activity or the inhibition of specific enzymes, leading to changes in downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes, inhibiting or activating their activity . This binding may occur through the formation of hydrogen bonds, hydrophobic interactions, or other non-covalent interactions. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, such as cell death or tissue damage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect the activity of metabolic enzymes, resulting in changes in the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it can interact with target biomolecules.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVYROVODMATJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300010 | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20802-15-7 | |

| Record name | 20802-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.